molecular formula C14H9Cl2FO2 B1436646 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde CAS No. 886362-88-5

2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde

Cat. No. B1436646
M. Wt: 299.1 g/mol
InChI Key: VCNBNXKDISQHEH-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde (DFPMB) is a synthetic organic compound belonging to the family of aldehydes, which are organic compounds containing a carbonyl group (C=O) and two hydrogen atoms. DFPMB is an important intermediate in organic synthesis and has been used in the synthesis of various pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in the synthesis of various polymers materials.

Scientific Research Applications

Synthesis of Biologically Active Molecules :The compound 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde and its derivatives exhibit potential as pharmacophores, which are crucial components in the synthesis of biologically active molecules. Research demonstrates the successful synthesis of compounds with antibacterial properties utilizing these pharmacophores, highlighting their importance in medicinal chemistry (Holla, Bhat & Shetty, 2003).

Development of Novel Copolymers :The compound has been utilized in the synthesis of novel copolymers. For instance, research involves the creation of novel trisubstituted ethylenes, such as halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates and methyl 2-cyano-3-dihalophenyl-2-propenoates, which were later copolymerized with styrene. These studies provide insights into the compound's role in creating materials with unique properties, such as high glass transition temperatures, indicating their potential in industrial applications (Abdelhamid et al., 2021), (Kharas et al., 2000).

Catalytic Applications :The compound is also relevant in catalysis, particularly in the oxidation of organic compounds. Copper(ii)-Schiff-base complexes derived from similar structures have been proven effective catalysts for the oxidation of hydrocarbons like cyclohexane and toluene, indicating the compound's potential in catalytic applications (Roy & Manassero, 2010).

properties

IUPAC Name

2,4-dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-10-5-9(13(7-18)14(16)6-10)8-19-12-3-1-11(17)2-4-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNBNXKDISQHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=C(C(=CC(=C2)Cl)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654135
Record name 2,4-Dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde

CAS RN

886362-88-5
Record name 2,4-Dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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